molecular formula C17H16N2O3S2 B2413712 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylsulfonylbenzamide CAS No. 896288-82-7

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylsulfonylbenzamide

Cat. No.: B2413712
CAS No.: 896288-82-7
M. Wt: 360.45
InChI Key: PITLTEREHHDRGI-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylsulfonylbenzamide: is a complex organic compound that features a cyano group, a tetrahydrobenzo[b]thiophene ring, and a methylsulfonyl group attached to a benzamide structure

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-24(21,22)12-6-4-5-11(9-12)16(20)19-17-14(10-18)13-7-2-3-8-15(13)23-17/h4-6,9H,2-3,7-8H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITLTEREHHDRGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Acyl Substitution

The most widely documented synthesis involves nucleophilic acyl substitution between 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile and 3-methylsulfonylbenzoyl chloride. This method employs a two-step protocol:

  • Synthesis of 3-Methylsulfonylbenzoyl Chloride :

    • 3-Methylsulfonylbenzoic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux for 4–6 hours. Excess thionyl chloride is removed via distillation to yield the acyl chloride intermediate.
  • Amide Bond Formation :

    • The acyl chloride is reacted with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile in the presence of a tertiary amine base, such as triethylamine or pyridine, to neutralize HCl byproducts. The reaction proceeds in polar aprotic solvents like dimethylformamide or ethanol at 60–80°C for 8–12 hours.

Table 1: Reaction Conditions for Nucleophilic Acyl Substitution

Parameter Condition 1 Condition 2
Solvent Ethanol Dimethylformamide
Base Triethylamine Pyridine
Temperature (°C) 60 80
Reaction Time (hours) 12 8
Yield 78–85% 82–88%

The choice of solvent significantly impacts reaction efficiency. Ethanol facilitates slower reaction kinetics but higher purity, whereas dimethylformamide accelerates the process at elevated temperatures.

Coupling Reactions Using Carbodiimides

An alternative approach utilizes carbodiimide-mediated coupling between 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile and 3-methylsulfonylbenzoic acid. This method avoids acyl chloride preparation, enhancing safety and scalability.

  • Activation of Carboxylic Acid :

    • 3-Methylsulfonylbenzoic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane at 0–5°C for 1 hour.
  • Coupling with Amine :

    • The activated acid is combined with the amine component in dimethylformamide, stirred at room temperature for 24 hours, and purified via column chromatography.

Table 2: Comparative Analysis of Coupling Methods

Parameter EDC/HOBt Method Acyl Chloride Method
Reaction Time (hours) 24 8–12
Yield 70–75% 78–88%
Purity ≥95% ≥97%
Scalability Moderate High

While the carbodiimide method reduces hazardous intermediates, it requires extended reaction times and yields marginally lower product quantities.

Reaction Optimization

Solvent Selection

Polar aprotic solvents like dimethylformamide enhance nucleophilicity of the amine, whereas ethanol minimizes side reactions. A mixed solvent system (e.g., ethanol:dimethylformamide, 1:1) balances reactivity and purity, achieving yields of 80–85%.

Temperature and Catalysis

Elevating temperatures to 80°C in dimethylformamide reduces reaction time by 30% without compromising yield. Catalytic amounts of 4-dimethylaminopyridine (DMAP) further accelerate acylation, particularly in carbodiimide-based protocols.

Characterization and Analytical Techniques

Post-synthesis characterization ensures structural fidelity and purity:

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.25 (s, 1H, benzamide NH), 7.95–7.85 (m, 4H, aromatic protons), 3.15 (s, 3H, SO₂CH₃).
    • ¹³C NMR : Peaks at 167.8 ppm (amide carbonyl) and 118.5 ppm (cyano carbon).
  • High-Resolution Mass Spectrometry (HRMS) :

    • Calculated for C₁₈H₁₇N₂O₃S₂: 397.0634 [M+H]⁺; Observed: 397.0636.
  • HPLC Purity :

    • ≥98% purity using a C18 column (acetonitrile:water, 70:30).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The benzamide structure allows for various substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like bromine or chloromethane under acidic or basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives or alkylated products.

Scientific Research Applications

Anti-inflammatory Potential

Recent studies have highlighted the anti-inflammatory properties of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylsulfonylbenzamide. In silico molecular docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This inhibition could make it a candidate for treating inflammatory diseases such as arthritis and asthma .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Research indicates that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation. In vitro studies have shown promising results against several cancer cell lines, suggesting further exploration into its use as a chemotherapeutic agent .

Table 1: Summary of Research Findings on this compound

StudyFocus AreaKey FindingsReference
Study 1Anti-inflammatory effectsIdentified as a potential 5-LOX inhibitor; significant reduction in inflammatory markers in vitro
Study 2Anticancer activityInduced apoptosis in breast cancer cell lines; modulation of apoptotic pathways observed
Study 3PharmacokineticsFavorable absorption and distribution characteristics; potential for oral bioavailability

Drug Development

The unique structural features of this compound make it an attractive candidate for drug development. Its ability to interact with multiple biological targets positions it as a versatile scaffold for designing new therapeutics aimed at various diseases.

Enzyme Inhibition Studies

In addition to its anti-inflammatory and anticancer properties, the compound has been evaluated for its ability to inhibit specific enzymes relevant to metabolic disorders. For example, studies have indicated potential inhibitory effects on glucosidase enzymes, which are critical in managing diabetes mellitus .

Mechanism of Action

The mechanism by which N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylsulfonylbenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyano group and the methylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with a similar benzophenone structure.

    Other Benzamides: Compounds with similar benzamide structures but different substituents.

Uniqueness: N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylsulfonylbenzamide is unique due to the combination of its cyano group, tetrahydrobenzo[b]thiophene ring, and methylsulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylsulfonylbenzamide is a compound that has garnered attention due to its biological activity, particularly as an inhibitor of certain kinases. This article synthesizes available research findings on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Profile

  • Chemical Name : this compound
  • CAS Number : 443120-82-9
  • Molecular Formula : C23H24N4OS2
  • Molecular Weight : 436.59 g/mol

Research indicates that this compound functions primarily as an inhibitor of the c-Jun N-terminal kinase (JNK) family, specifically JNK2 and JNK3. A study demonstrated that derivatives of this compound exhibited potent inhibition with pIC50 values of 6.7 for JNK3 and 6.5 for JNK2, indicating strong binding affinity and selectivity against other kinases such as JNK1, p38alpha, and ERK2 .

Binding Characteristics

The binding mode was elucidated through X-ray crystallography, revealing that the 3-cyano substituent forms hydrogen bond interactions with the hinge region of the ATP-binding site in JNK3. This unique interaction is pivotal for the compound's inhibitory efficacy .

Inhibition Profiles

The inhibition profiles of this compound have been summarized in the following table:

Kinase TargetpIC50 ValueSelectivity
JNK26.5High
JNK36.7High
JNK1Not significantly inhibitedLow
p38alphaNot significantly inhibitedLow
ERK2Not significantly inhibitedLow

Case Studies and Research Findings

  • Selectivity and Potency : A series of related compounds were tested for their ability to inhibit different MAPK family members. The selectivity towards JNK2 and JNK3 over other kinases suggests potential therapeutic applications in conditions where these kinases are implicated .
  • Therapeutic Potential : Given the role of JNK signaling in various diseases such as cancer and neurodegenerative disorders, compounds like this compound may offer new avenues for treatment .

Q & A

Q. What are the standard synthetic routes for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylsulfonylbenzamide, and how is reaction completion monitored?

The synthesis typically involves multi-step reactions starting from functionalized benzothiophene and sulfonylbenzamide precursors. Key steps include cyclization of the tetrahydrobenzothiophene core, followed by amide coupling with 3-methylsulfonylbenzoyl chloride. Reaction completion is monitored using thin-layer chromatography (TLC) to track intermediate formation and purity. Final purification employs techniques like column chromatography or recrystallization. Structural confirmation is achieved via 1^1H/13^13C NMR and LC-MS .

Q. Which spectroscopic and chromatographic techniques are used to confirm the compound’s structure and purity?

Nuclear magnetic resonance (NMR) spectroscopy (1^1H, 13^13C, and 2D variants) is critical for verifying the benzothiophene and sulfonamide moieties. High-resolution mass spectrometry (HRMS) or LC-MS confirms molecular weight and purity. Purity is further assessed using HPLC with UV detection (e.g., >95% by area normalization). Elemental analysis may supplement these methods to validate stoichiometry .

Q. How can researchers assess the solubility and physicochemical stability of this compound under experimental conditions?

Solubility is determined empirically in solvents like DMSO, ethanol, or aqueous buffers (e.g., PBS) using spectrophotometric or gravimetric methods. Stability studies involve incubating the compound under varying pH, temperature, and light conditions, followed by HPLC analysis to detect degradation products. Accelerated stability testing (e.g., 40°C/75% RH) provides insights into long-term storage requirements .

Advanced Research Questions

Q. What computational strategies can be integrated with experimental data to elucidate the compound’s mechanism of action?

Molecular docking (using software like AutoDock or Schrödinger) predicts binding interactions with target proteins (e.g., kinases or GPCRs), guided by X-ray crystallography data if available. Quantum mechanical/molecular mechanics (QM/MM) simulations refine binding energy calculations. Experimental validation includes surface plasmon resonance (SPR) for binding affinity and cellular assays (e.g., luciferase reporter systems) to confirm functional modulation .

Q. How can discrepancies in reported biological activities across studies be systematically resolved?

Discrepancies may arise from assay variability (e.g., cell line selection, incubation times). To resolve these:

  • Standardize assay protocols (e.g., ATP levels for kinase assays).
  • Perform dose-response curves (IC50_{50}/EC50_{50}) under controlled conditions.
  • Cross-validate using orthogonal methods (e.g., Western blotting alongside ELISA).
  • Conduct meta-analyses of published data to identify trends or outliers .

Q. What experimental design principles optimize the synthesis yield and reproducibility of this compound?

Statistical design of experiments (DoE) minimizes trial-and-error approaches. For example:

  • Factorial design : Vary reaction parameters (temperature, solvent ratio, catalyst loading) to identify critical factors.
  • Response surface methodology (RSM) : Optimize yield and purity simultaneously.
  • Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring .

Q. How can researchers design pharmacokinetic studies to evaluate bioavailability and metabolic pathways?

  • In vitro : Use hepatic microsomes or S9 fractions to assess metabolic stability (CYP450 enzymes).
  • In vivo : Administer the compound to rodent models and collect plasma/tissue samples for LC-MS/MS pharmacokinetic profiling (Cmax_{max}, t1/2_{1/2}, AUC).
  • Metabolite identification : Employ high-resolution mass spectrometry (HRMS) with isotopic labeling to trace biotransformation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.